molecular formula C19H19F3N2O6S2 B241012 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B241012
M. Wt: 492.5 g/mol
InChI Key: GJCDDOKWYWMUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications.

Mechanism Of Action

The mechanism of action for 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves its binding to the active site of CA IX, thus inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are necessary for tumor growth and metastasis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide are primarily related to its inhibition of CA IX. This inhibition can lead to a decrease in tumor growth and metastasis, as well as a decrease in the production of bicarbonate ions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its selectivity for CA IX. This selectivity allows for more targeted inhibition of tumor growth and metastasis. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in scientific research. One potential direction is the development of more selective and less toxic inhibitors of CA IX. Another direction is the exploration of the use of this compound in combination with other cancer therapies to increase their effectiveness. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other research applications.

Synthesis Methods

The synthesis method for 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-(trifluoromethyl)aniline in the presence of a reducing agent such as sodium dithionite. The resulting product is then treated with an isothiazolidinone derivative to yield the final compound.

Scientific Research Applications

5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth and metastasis.

properties

Product Name

5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Molecular Formula

C19H19F3N2O6S2

Molecular Weight

492.5 g/mol

IUPAC Name

5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C19H19F3N2O6S2/c1-18(2)11-31(26,27)24(17(18)25)14-7-8-15(30-3)16(10-14)32(28,29)23-13-6-4-5-12(9-13)19(20,21)22/h4-10,23H,11H2,1-3H3

InChI Key

GJCDDOKWYWMUGZ-UHFFFAOYSA-N

SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.